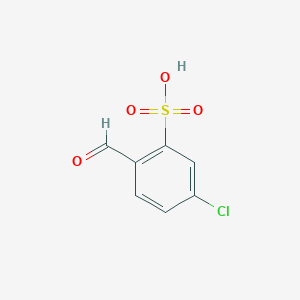![molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6](/img/structure/B10428.png)
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine
Descripción general
Descripción
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, also known as FPPP, is a chemical compound that belongs to the piperidine class of drugs. It is a research chemical that has been used in scientific studies to investigate its mechanism of action and its potential applications.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is not well understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to its stimulant effects.
Efectos Bioquímicos Y Fisiológicos
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase locomotor activity and produce stereotypic behaviors in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects. Additionally, 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase the release of dopamine and norepinephrine in the brain, suggesting its potential as a psychoactive drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential cardiovascular effects may also limit its use.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD), due to its dopamine and norepinephrine reuptake inhibition properties. Additionally, further studies could investigate its potential as a model compound for developing new psychoactive drugs. Finally, more research is needed to fully understand the mechanism of action and potential effects of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine on the cardiovascular system.
Aplicaciones Científicas De Investigación
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been used in scientific research to investigate its potential as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal studies, and has been used as a model compound for studying the structure-activity relationships of piperidine-based drugs.
Propiedades
Número CAS |
104860-26-6 |
|---|---|
Nombre del producto |
1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
Fórmula molecular |
C15H23FN2O2 |
Peso molecular |
282.35 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3 |
Clave InChI |
DSIVABIEPNVRBB-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
SMILES canónico |
COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F |
Otros números CAS |
104860-26-6 |
Pictogramas |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

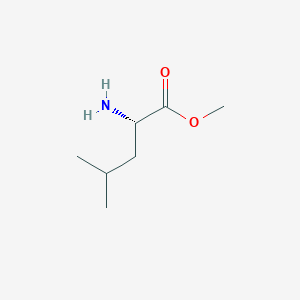
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
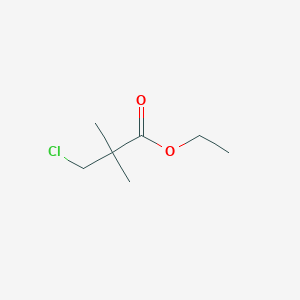
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
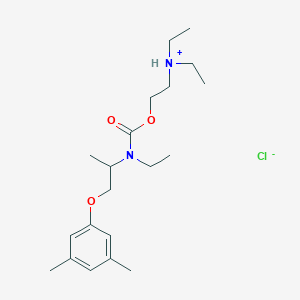
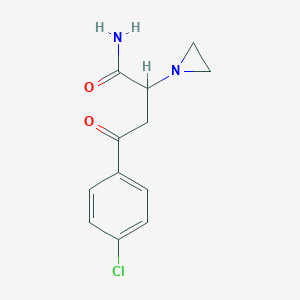
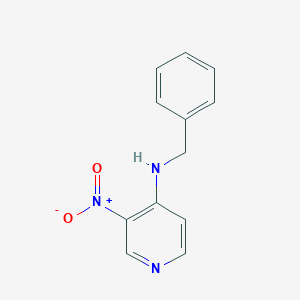
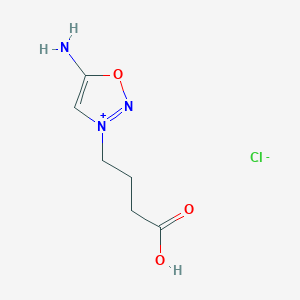
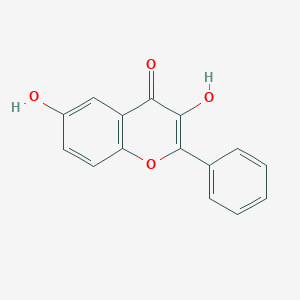
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
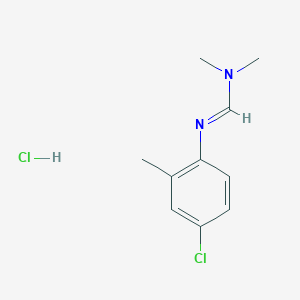
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
